2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a heterocyclic compound known for its stability and versatility in various chemical reactions. The compound this compound is characterized by the presence of a benzotriazole ring fused with a cyclopentyl group substituted with a phenylsulfanyl moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a cyclopentyl derivative. One common method is the nucleophilic substitution reaction where benzotriazole reacts with 1-phenylsulfanylcyclopentyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
Scientific Research Applications
2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. The phenylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar stability and versatility in chemical reactions.
Tolyltriazole: A derivative of benzotriazole with a tolyl group, used as a corrosion inhibitor.
Benzoxazole: A heterocyclic compound with similar applications in medicinal chemistry and material science.
Uniqueness
2-[1-(Phenylsulfanyl)cyclopentyl]-2H-1,2,3-benzotriazole is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other benzotriazole derivatives and similar compounds, providing unique opportunities for research and application in various fields.
Properties
IUPAC Name |
2-(1-phenylsulfanylcyclopentyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-8-14(9-3-1)21-17(12-6-7-13-17)20-18-15-10-4-5-11-16(15)19-20/h1-5,8-11H,6-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUOEJXRLMMGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(N2N=C3C=CC=CC3=N2)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.